
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where cobalt is in the +3 oxidation state and is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone ligand. This compound is known for its stability and is widely used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cobalt salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method includes dissolving cobalt(III) chloride in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The reaction mixture is stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where cobalt(III) is reduced to cobalt(II).
Reduction: It can also undergo reduction reactions, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) complexes, while reduction can produce cobalt(II) or even cobalt(0) species.
Scientific Research Applications
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as coatings and electronic components.
Mechanism of Action
The mechanism of action of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center acts as a Lewis acid, activating substrates for nucleophilic attack. The 2,2,6,6-tetramethylheptane-3,5-dione ligand stabilizes the cobalt center and enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high oxidation state and stability. Unlike its nickel and copper counterparts, the cobalt complex exhibits distinct redox properties and higher catalytic activity in certain reactions. The iron complex, while similar, often shows different reactivity patterns due to the different electronic configuration of iron.
Properties
Molecular Formula |
C33H57CoO6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
VHYLFWHEKGBCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


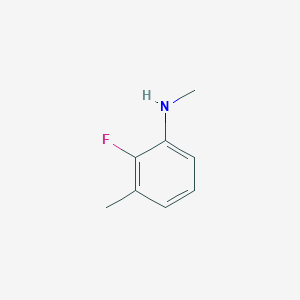
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)
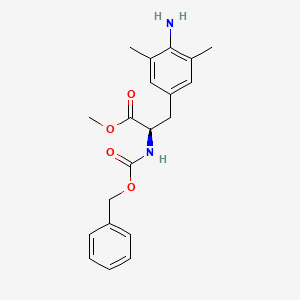
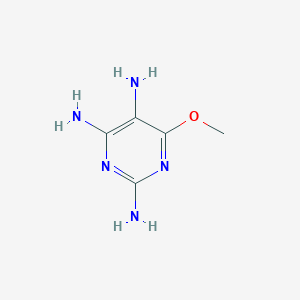
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
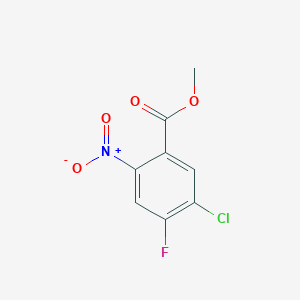

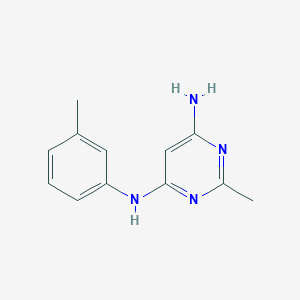

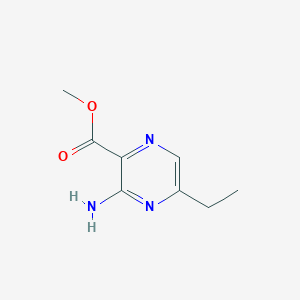
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)

